Nepsilon-Acetyl-L-lysine Hydrochloride

Description

BenchChem offers high-quality Nepsilon-Acetyl-L-lysine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nepsilon-Acetyl-L-lysine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-acetamido-2-aminohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVATDGTAFJGJI-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Nε-Acetyl-L-lysine in Post-Translational Modifications: An In-depth Technical Guide

Abstract

Nε-lysine acetylation, a dynamic and reversible post-translational modification (PTM), has emerged from its initial discovery as a histone-centric epigenetic mark to a ubiquitous regulatory mechanism governing nearly every facet of cellular physiology. This guide provides a comprehensive technical overview of lysine acetylation for researchers, scientists, and drug development professionals. We will delve into the core enzymatic machinery, the profound functional consequences on protein behavior, and the intricate links between dysregulated acetylation and human disease. Furthermore, this guide will equip readers with detailed methodologies for the robust detection and quantification of lysine acetylation, alongside an exploration of the burgeoning field of therapeutics targeting this critical PTM.

Introduction: The Acetyl-Lysine Code

First identified in the 1960s as a modification of histone proteins, Nε-lysine acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue.[1][2] This seemingly simple chemical addition neutralizes the positive charge of the lysine side chain, a fundamental change that can dramatically alter a protein's structure, interactions, and function.[3] Initially, the focus of acetylation research was firmly rooted in epigenetics, where the acetylation of histone tails was shown to relax chromatin structure, making DNA more accessible for transcription.[4][5] However, with the advent of high-resolution mass spectrometry, it has become evident that lysine acetylation is a widespread phenomenon, affecting thousands of non-histone proteins in diverse cellular compartments, including the cytoplasm and mitochondria.[6][7][8] This expansive "acetylome" is now recognized as a critical regulator of numerous cellular processes, from gene expression and metabolism to signal transduction and DNA repair.[6][9]

The dynamic nature of lysine acetylation is maintained by the opposing actions of two key enzyme families: lysine acetyltransferases (KATs), formerly known as histone acetyltransferases (HATs), and lysine deacetylases (KDACs), which include the classical histone deacetylases (HDACs) and the NAD+-dependent sirtuins (SIRTs).[10][11] The balance between these "writer" and "eraser" enzymes is crucial for cellular homeostasis, and its disruption is implicated in a wide range of pathologies, including cancer and neurodegenerative diseases.[11][12][13]

This guide will provide a detailed exploration of the multifaceted world of lysine acetylation, offering both foundational knowledge and practical insights for researchers at the forefront of biological and therapeutic discovery.

The Enzymatic Machinery of Lysine Acetylation

The reversible nature of lysine acetylation is orchestrated by the coordinated action of KATs and KDACs. Understanding the function and regulation of these enzymes is paramount to deciphering the role of acetylation in cellular processes.

Lysine Acetyltransferases (KATs): The "Writers"

KATs are responsible for catalyzing the transfer of an acetyl group from the donor molecule, acetyl-CoA, to the ε-amino group of a lysine residue.[10][14] This enzymatic reaction neutralizes the positive charge of lysine, a key event that underlies many of the functional consequences of acetylation.[3] KATs are a diverse family of enzymes, and while initially named for their activity on histones, it is now clear that they target a vast array of non-histone proteins.[10][14]

Lysine Deacetylases (KDACs): The "Erasers"

KDACs catalyze the removal of acetyl groups from lysine residues, thereby restoring the positive charge and reversing the effects of acetylation.[10][11] There are two major families of KDACs:

-

Classical HDACs: These are zinc-dependent enzymes.

-

Sirtuins (SIRTs): These enzymes are dependent on the cofactor nicotinamide adenine dinucleotide (NAD+).[11]

The opposing activities of KATs and KDACs create a dynamic equilibrium that allows for the precise and rapid regulation of protein function in response to cellular signals.[15]

Caption: The dynamic cycle of lysine acetylation and deacetylation.

Functional Consequences of Lysine Acetylation

The addition of an acetyl group to a lysine residue can have profound effects on a protein's function, influencing its stability, enzymatic activity, subcellular localization, and interactions with other molecules.[6][16]

Regulation of Gene Expression

The most well-characterized role of lysine acetylation is in the regulation of gene transcription.[10] Acetylation of lysine residues on the N-terminal tails of histones neutralizes their positive charge, weakening the electrostatic interactions between histones and the negatively charged DNA backbone.[17] This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery, thereby promoting gene expression.[4] Conversely, deacetylation by KDACs leads to a more condensed chromatin structure (heterochromatin), which is associated with transcriptional repression.[4]

Beyond histones, the acetylation of non-histone proteins, such as transcription factors, also plays a critical role in gene regulation.[10][14] Acetylation can modulate the DNA binding affinity, stability, and interaction with co-activators or co-repressors of transcription factors like p53 and NF-κB.[9][10] For example, acetylation of the tumor suppressor p53 enhances its stability and DNA binding activity, leading to the activation of genes involved in cell cycle arrest and apoptosis.[9][10]

Modulation of Protein Stability and Activity

Lysine acetylation can directly impact the stability and enzymatic activity of a protein. For some proteins, acetylation can protect them from ubiquitin-mediated degradation, thereby increasing their stability.[6] In other cases, acetylation can create a binding site for ubiquitin ligases, targeting the protein for degradation.

The activity of numerous enzymes is also regulated by lysine acetylation.[18] This modification can occur within or near the active site, directly influencing substrate binding or catalytic efficiency.[19] For instance, the activity of acetyl-CoA synthetase is regulated by reversible acetylation, providing a feedback mechanism to control cellular acetyl-CoA levels.[19]

Control of Cellular Signaling and Metabolism

Lysine acetylation is deeply integrated into cellular signaling networks and metabolic pathways.[20] Many key signaling proteins and metabolic enzymes are subject to acetylation, allowing for a rapid response to changes in the cellular environment.[6][20] For example, the acetylation of proteins involved in glycolysis and the Krebs cycle plays a role in regulating cellular energy metabolism.[18][21] The levels of acetyl-CoA, the acetyl donor for KATs, are intrinsically linked to the metabolic state of the cell, providing a direct connection between metabolism and protein acetylation.[17]

Caption: Key functional outcomes of lysine acetylation.

Methodologies for Studying Lysine Acetylation

The study of lysine acetylation requires robust and sensitive methods for the detection and quantification of this PTM. A variety of techniques are available, each with its own strengths and applications.

Antibody-Based Detection Methods

Antibodies that specifically recognize acetylated lysine residues are invaluable tools for studying protein acetylation.

-

Western Blotting: This technique uses acetylation-specific antibodies to detect acetylated proteins in a complex mixture.[22][23] It can provide information about the apparent molecular weight of the acetylated protein and changes in its acetylation level under different conditions.[24]

-

Immunoprecipitation (IP) and Immunoaffinity Enrichment: IP with anti-acetyl-lysine antibodies can be used to enrich acetylated proteins or peptides from a complex sample.[25] This is often a crucial step for subsequent analysis by mass spectrometry, especially for low-abundance acetylated proteins.[25][26]

-

Immunofluorescence (IF): IF allows for the visualization of acetylated proteins within cells, providing information about their subcellular localization.[22]

Table 1: Comparison of Antibody-Based Methods

| Method | Principle | Advantages | Limitations |

| Western Blotting | Detection of specific proteins using antibodies after separation by gel electrophoresis.[23] | Relatively simple and widely accessible; provides size information. | Semi-quantitative; may have antibody cross-reactivity issues. |

| Immunoprecipitation | Enrichment of a target protein from a complex mixture using a specific antibody.[25] | Enables the study of protein-protein interactions; enriches for low-abundance proteins. | Can have non-specific binding; requires high-quality antibodies. |

| Immunofluorescence | Visualization of proteins within cells using fluorescently labeled antibodies.[22] | Provides spatial information about protein localization. | Can be prone to artifacts; quantification can be challenging. |

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has become the gold standard for the large-scale identification and quantification of protein acetylation sites.[25][27][28]

4.2.1. Bottom-Up Proteomics Workflow for Acetylation Analysis

A typical bottom-up proteomics workflow for studying lysine acetylation involves several key steps:[25][29]

-

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides, typically using the enzyme trypsin.

-

Enrichment of Acetylated Peptides: Due to the low stoichiometry of acetylation, immunoaffinity enrichment using anti-acetyl-lysine antibodies is often necessary to increase the concentration of acetylated peptides.[25][30]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptides are separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence and the location of the acetylation site.

-

Data Analysis: Sophisticated software is used to identify the acetylated peptides and quantify their abundance.[25]

Caption: A typical workflow for mass spectrometry-based analysis of lysine acetylation.

Enzymatic Assays

In vitro assays are essential for studying the activity of KATs and HDACs and for screening potential inhibitors. These assays typically involve incubating the enzyme with a substrate (a peptide or protein) and the appropriate cofactor (acetyl-CoA for KATs, NAD+ for sirtuins). The activity of the enzyme is then measured by detecting the change in the acetylation state of the substrate.

Lysine Acetylation in Disease and as a Therapeutic Target

The critical role of lysine acetylation in regulating a vast array of cellular processes means that its dysregulation is often associated with human diseases.[12] This has made the enzymes that control acetylation attractive targets for therapeutic intervention.[31][32]

Cancer

Aberrant acetylation is a hallmark of many cancers.[10][17][33] Both KATs and KDACs have been implicated in tumorigenesis through their effects on oncogenes and tumor suppressors.[10][14][34] For example, the overexpression of certain HDACs is observed in various cancers and is associated with the silencing of tumor suppressor genes.[17] This has led to the development of HDAC inhibitors, several of which have been approved for the treatment of certain types of cancer.[17] These drugs work by increasing histone and non-histone protein acetylation, leading to the reactivation of tumor suppressor genes and the induction of cancer cell death.[34]

Neurodegenerative Diseases

Emerging evidence suggests that dysregulation of lysine acetylation is also involved in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[11][35][36] For instance, imbalances in histone acetylation have been observed in the brains of Parkinson's disease patients.[11][37] Modulating the activity of specific KDACs, such as HDAC6 and sirtuins, has shown promise in preclinical models of neurodegeneration, suggesting that targeting these enzymes could be a viable therapeutic strategy.[36][38]

Metabolic and Inflammatory Diseases

Given the intimate link between lysine acetylation and metabolism, it is not surprising that this PTM is implicated in metabolic disorders such as obesity and type 2 diabetes.[20] Acetylation regulates the activity of key metabolic enzymes and is involved in inflammatory pathways.[20][33] Targeting specific KATs or KDACs could therefore offer new therapeutic avenues for these conditions.

Conclusion and Future Perspectives

Nε-lysine acetylation has evolved from a specialized epigenetic mark to a central regulatory mechanism in cellular biology. Our understanding of the vast scope of the acetylome and its intricate regulation by KATs and KDACs continues to expand, revealing new layers of complexity in cellular function. The development of advanced proteomic and biochemical techniques has been instrumental in this progress, enabling the identification and quantification of thousands of acetylation sites and shedding light on their functional significance.

The clear link between dysregulated acetylation and a multitude of human diseases has firmly established the enzymes of the acetylation machinery as promising therapeutic targets. While HDAC inhibitors have already made their way into the clinic for cancer treatment, the field is rapidly advancing towards the development of more specific and potent modulators of individual KATs and KDACs. The challenge for the future lies in further dissecting the complex interplay of the acetylome in health and disease, which will be crucial for the rational design of novel and effective therapies that target this fundamental post-translational modification.

References

-

Narita, T., Weinert, B. T., & Choudhary, C. (2019). Functions and mechanisms of non-histone protein acetylation. Nature Reviews Molecular Cell Biology, 20(3), 156–174. [Link]

-

Narita, T., Weinert, B. T., & Choudhary, C. (2019). Functions and mechanisms of non-histone protein acetylation. PubMed. [Link]

-

Hu, L., et al. (2022). Lysine Acetylation, Cancer Hallmarks and Emerging Onco-Therapeutic Opportunities. Cancers, 14(2), 346. [Link]

-

Nicosia, S. V., et al. (2016). The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target. Oncotarget, 7(36), 58695–58719. [Link]

-

HADDAD, D. (2020). The Role of Lysine Acetylation in Human Disease. News-Medical.Net. [Link]

-

Nicosia, S. V., et al. (2016). The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target. National Institutes of Health. [Link]

-

Chen, Y., et al. (2020). Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease. International Journal of Molecular Sciences, 21(19), 7182. [Link]

-

Weinert, B. T., et al. (2015). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Enzymology, 565, 189–205. [Link]

-

Thakran, S., et al. (2020). Lysine acetylation in obesity, diabetes and metabolic disease. Journal of Experimental Medicine, 217(10), e20200642. [Link]

-

Meyer, J. G., et al. (2023). Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. Journal of Proteome Research, 22(10), 3097–3113. [Link]

-

Jin, X., et al. (2021). Functions and mechanisms of non-histone protein acetylation in plants. Journal of Integrative Plant Biology, 63(10), 1708–1725. [Link]

-

Chen, Y., et al. (2020). Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease. PubMed. [Link]

-

Narita, T., Weinert, B. T., & Choudhary, C. (2019). Functions and mechanisms of non-histone protein acetylation. Semantic Scholar. [Link]

-

Hu, L., et al. (2022). Associations between lysine acetylation and cancer hallmarks. ResearchGate. [Link]

-

Baitai Paike Biotechnology. (n.d.). Detection Methods for Acetylated Proteins. Baitai Paike Biotechnology. [Link]

-

Glozak, M. A., & Seto, E. (2011). The biology of lysine acetylation integrates transcriptional programming and metabolism. Genes & Development, 25(5), 427–437. [Link]

-

Sheikh, B. N., & Akhtar, A. (2012). Lysine acetylation: enzymes, bromodomains and links to different diseases. Essays in Biochemistry, 52, 1–14. [Link]

-

Baitai Paike Biotechnology. (n.d.). How to Detect Protein Acetylation. Baitai Paike Biotechnology. [Link]

-

Hu, L., et al. (2022). Lysine Acetylation, Cancer Hallmarks and Emerging Onco-Therapeutic Opportunities. ResearchGate. [Link]

-

Zhou, M. M., & Cole, P. A. (2025). Targeting lysine acetylation readers and writers. Nature Reviews Drug Discovery, 24(2), 112–133. [Link]

-

Nicosia, S. V., et al. (2016). The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target. Toronto Metropolitan University. [Link]

-

Li, Y., et al. (2021). Lysine Acetylation/Deacetylation Modification of Immune-Related Molecules in Cancer Immunotherapy. Frontiers in Immunology, 12, 706597. [Link]

-

Christensen, D. G., et al. (2019). Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions. Frontiers in Microbiology, 10, 1605. [Link]

-

Christensen, D. G., et al. (2022). Bacterial protein acetylation: mechanisms, functions, and methods for study. Applied Microbiology and Biotechnology, 106(13-16), 4859–4874. [Link]

-

Creative Biolabs. (n.d.). Acetyl-proteomics Service. Creative Biolabs. [Link]

-

Oreate AI. (2026). The Role of Lysine Acetylation in Protein Stability and Function. Oreate AI Blog. [Link]

-

Caron, C., et al. (2005). Regulating histone acetyltransferases and deacetylases. EMBO Reports, 6(8), 725–730. [Link]

-

Smith, B. C., & Denu, J. M. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry, 52, 15–26. [Link]

-

Furia, M., & Pelicci, P. G. (2012). Physical and Functional HAT/HDAC Interplay Regulates Protein Acetylation Balance. Journal of Biomedicine and Biotechnology, 2012, 1–10. [Link]

-

Li, Y., et al. (2014). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology, 1156, 257–268. [Link]

-

Cardinale, A., et al. (2013). Lysine deacetylases and mitochondrial dynamics in neurodegeneration. Frontiers in Psychiatry, 4, 32. [Link]

-

Hansen, B. K., et al. (2019). Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells. Molecular & Cellular Proteomics, 18(6), 1148–1162. [Link]

-

Chen, Y., et al. (2020). Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease. ResearchGate. [Link]

-

Zhou, M. M., & Cole, P. A. (2024). Targeting lysine acetylation readers and writers. PubMed. [Link]

-

N/A. (n.d.). Lysine acetylation is balanced by histone acetyltransferases (HATs) and... ResearchGate. [Link]

-

Cardinale, A., et al. (2013). Lysine deacetylases and mitochondrial dynamics in neurodegeneration. ResearchGate. [Link]

-

N/A. (n.d.). HATs and HDACs: From structure, function and regulation to novel strategies for therapy and prevention. ResearchGate. [Link]

-

N/A. (n.d.). Lysine acetylation/deacetylation process that mediated by HATs and... ResearchGate. [Link]

-

Christensen, D. G., et al. (2019). Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions. PubMed Central. [Link]

-

Drazic, A., et al. (2016). Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. Chemical Reviews, 116(20), 12684–12726. [Link]

-

Lee, S. H., & Kim, S. Y. (2018). Post-Translational Modification of Proteins in Toxicological Research: Focus on Lysine Acylation. Toxicological Research, 34(3), 187–196. [Link]

-

U-Casas, J. I., et al. (2012). A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications. International Journal of Molecular Sciences, 13(10), 13342–13369. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating histone acetyltransferases and deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Functions and mechanisms of non-histone protein acetylation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-Translational Modification of Proteins in Toxicological Research: Focus on Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Acetylation: Histone and Non-Histone Modifications - Creative Proteomics [creative-proteomics.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson’s Disease [mdpi.com]

- 12. news-medical.net [news-medical.net]

- 13. Lysine Acetylation/Deacetylation Modification of Immune-Related Molecules in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physical and Functional HAT/HDAC Interplay Regulates Protein Acetylation Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Lysine Acetylation in Protein Stability and Function - Oreate AI Blog [oreateai.com]

- 17. Lysine Acetylation, Cancer Hallmarks and Emerging Onco-Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The biology of lysine acetylation integrates transcriptional programming and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lysine acetylation in obesity, diabetes and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is lysine acetylation? | AAT Bioquest [aatbio.com]

- 22. Protein Acetylation Mechanisms and Research Methods - Creative Proteomics [creative-proteomics.com]

- 23. Detection Methods for Acetylated Proteins | Baitai Paike Biotechnology [en.biotech-pack.com]

- 24. How to Detect Protein Acetylation_How to Detect Protein Acetylation_How to Identify Protein Acetylation | Baitai Paike Biotechnology [en.biotech-pack.com]

- 25. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Acetyl-proteomics Service - Creative Proteomics [creative-proteomics.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]

- 29. portlandpress.com [portlandpress.com]

- 30. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scholars.mssm.edu [scholars.mssm.edu]

- 32. Targeting lysine acetylation readers and writers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Lysine deacetylases and mitochondrial dynamics in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

Nepsilon-Acetyl-L-lysine hydrochloride chemical properties and structure.

An In-Depth Technical Guide to Nε-Acetyl-L-lysine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Nepsilon-Acetyl-L-lysine hydrochloride, a critical molecule in biochemical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's core chemical properties, structure, biological significance, and practical applications, grounded in authoritative data.

Introduction: The Significance of a Modified Amino Acid

Nε-Acetyl-L-lysine is more than just a derivative of the essential amino acid L-lysine; it is a key endogenous metabolite and a fundamental piece in the puzzle of cellular regulation.[1][2] It represents the product of proteolytic degradation of proteins that have undergone one of the most crucial post-translational modifications: lysine acetylation.[2] This modification, governed by a dynamic interplay between acetyltransferases and deacetylases, is central to the regulation of gene expression, protein stability, and metabolic pathways.[2]

The hydrochloride salt of Nε-Acetyl-L-lysine provides a stable, water-soluble, and readily usable form for researchers.[3] Its primary utility in the lab is as a tool to investigate and characterize the enzymes that add or remove acetyl groups, particularly the sirtuin family of deacetylases, which are prominent targets in drug discovery for aging, metabolic diseases, and cancer.[4][5][6][7] This guide will elucidate the structural and chemical attributes that make Nε-Acetyl-L-lysine hydrochloride an indispensable reagent for advancing our understanding of these critical biological processes.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the bedrock of reproducible science. Nε-Acetyl-L-lysine hydrochloride is known by several synonyms, and its identity is unequivocally confirmed by its CAS number and structural identifiers.

-

Systematic Name : (2S)-6-(Acetylamino)-2-aminohexanoic acid hydrochloride[8]

-

Common Synonyms : H-L-Lys(Ac)-OH hydrochloride, N6-Acetyl-L-lysine monohydrochloride[8][9]

-

CAS Number : 1820580-06-0 (for the hydrochloride form)[10]

-

Molecular Formula : C₈H₁₇ClN₂O₃[10]

-

Molecular Weight : 224.69 g/mol [8]

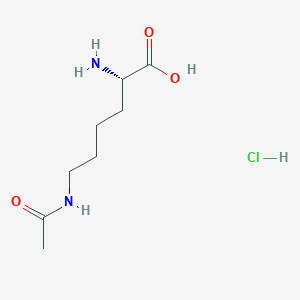

Structural Representation

The structure consists of a standard L-lysine backbone with an acetyl group attached to the epsilon (ε) nitrogen of the side chain. The hydrochloride salt is formed at the alpha (α) amino group.

Caption: 2D structure of Nε-Acetyl-L-lysine hydrochloride.

Structural Identifiers

-

SMILES : CC(=O)NCCCCN.Cl[8]

-

InChIKey : MQVATDGTAFJGJI-FJXQXJEOSA-N[8]

-

InChI : InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1[8]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. Nε-Acetyl-L-lysine hydrochloride is a stable, user-friendly solid, but its hygroscopic nature requires careful storage.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid. | [1][11][12] |

| Solubility | Soluble in water. Also soluble in 80% acetic acid (50 mg/ml). Insoluble in DMSO. | [4][13] |

| Melting Point | Decomposes at approximately 250 °C. | [6][7] |

| Optical Rotation | +21.0 to +23.0 degrees (c=2 in 5N HCl). | [11] |

| Purity/Assay | Typically ≥98% (TLC) or >98.5% (HPLC). | [6][11] |

| Storage | Store at -20°C. The compound is hygroscopic. | [4][6] |

| Stability | Considered stable. Avoid strong oxidizing agents. | [4][12] |

Spectral Data for Structural Confirmation

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a research compound. Data for Nε-Acetyl-L-lysine is publicly available from repositories like the Biological Magnetic Resonance Bank (BMRB) and SpectraBase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D ¹H and ¹³C NMR, as well as 2D experiments (TOCSY, HSQC), have been performed.[14] Data available in the BMRB entry bmse000353 shows assigned chemical shifts for a sample in D₂O at pH 7.4 and 298K, which can be used as a reference standard for identity confirmation.[14][15]

-

Infrared (IR) Spectroscopy : FTIR spectra are available and show characteristic peaks for the functional groups present, including N-H bends, C=O stretches from the carboxylic acid and amide, and O-H stretches.[16]

-

Mass Spectrometry (MS) : Tandem mass spectrometry data is available, providing fragmentation patterns that can confirm the molecular structure.[7] The exact mass of the free base is 188.116092 g/mol .[15]

Biological Context and Research Applications

The true value of Nε-Acetyl-L-lysine hydrochloride lies in its biological relevance and its utility as a research tool.

A Window into Post-Translational Modification

Lysine acetylation is a reversible post-translational modification that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, protein-protein interactions, and protein-DNA interactions.[2]

-

Gene Regulation : The most well-known role of lysine acetylation is in the modification of histone tails. Histone acetyltransferases (HATs) acetylate lysine residues, leading to a more open chromatin structure that facilitates gene transcription.[2]

-

Enzymatic Control : This process is reversed by histone deacetylases (HDACs), including the sirtuin family of enzymes. These enzymes are critical regulators of metabolism, stress resistance, and aging.[2]

-

Endogenous Metabolite : As a naturally occurring molecule, Nε-Acetyl-L-lysine is a product of the breakdown of acetylated proteins and can be found in various eukaryotes, from yeast to humans.[2]

Key Research Applications

-

Enzyme Characterization : The primary application of Nε-Acetyl-L-lysine is in the study of enzymes that recognize and process acetylated lysine. It is widely used as a substrate or reference compound to differentiate and characterize various aminoacylases and, most notably, sirtuin deacetylases (SIRT1-7).[4][5][6][7]

-

Drug Discovery : Because sirtuins and other HDACs are implicated in numerous diseases, they are major targets for therapeutic intervention. Nε-Acetyl-L-lysine hydrochloride is essential in the development and screening of inhibitors or activators for these enzymes.[3]

-

Metabolomics : As an endogenous metabolite, it serves as a standard in metabolomic studies to identify and quantify changes in cellular acetylation states under different physiological or pathological conditions.[1]

Experimental Protocol: Stock Solution Preparation

A self-validating protocol must be clear, logical, and include checkpoints. The preparation of a stable, accurate stock solution is the first step in nearly all applications. The causality is clear: an inaccurate stock solution invalidates all downstream results.

Objective: To prepare a 100 mM aqueous stock solution of Nε-Acetyl-L-lysine hydrochloride.

Materials:

-

Nε-Acetyl-L-lysine hydrochloride (MW: 224.69 g/mol )

-

High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

-

Calibrated analytical balance

-

Appropriate volumetric flask (e.g., 10 mL)

-

Sterile 0.22 µm filter and syringe

Methodology:

-

Pre-calculation : Determine the mass required. For 10 mL of a 100 mM solution:

-

Mass = 0.1 mol/L * 0.010 L * 224.69 g/mol = 0.22469 g (or 224.7 mg).

-

-

Weighing : Accurately weigh approximately 225 mg of Nε-Acetyl-L-lysine hydrochloride using an analytical balance. Record the exact mass. Causality: Precision here is critical for the final concentration's accuracy.

-

Recalculation : Adjust the final volume based on the actual mass weighed to achieve exactly 100 mM, or use the exact mass to calculate the precise final concentration. For this protocol, we will adjust the volume.

-

Required Volume (L) = Mass (g) / (0.1 mol/L * 224.69 g/mol ).

-

-

Dissolution : Quantitatively transfer the weighed powder to the volumetric flask. Add approximately 70-80% of the final calculated volume of high-purity water. Swirl gently or vortex until the solid is completely dissolved. The high water solubility of the hydrochloride salt facilitates this step.[3][4]

-

Volume Adjustment : Once dissolved, carefully add high-purity water to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

-

Sterilization & Aliquoting (Trustworthiness Step) : To prevent degradation and contamination during storage, sterile-filter the solution using a 0.22 µm syringe filter into sterile microcentrifuge tubes. This self-validating step ensures the integrity of the stock for multiple experiments.

-

Labeling and Storage : Clearly label each aliquot with the compound name, exact concentration, date, and your initials. Store the aliquots at -20°C as recommended for long-term stability.[13]

Caption: Workflow for preparing a validated stock solution.

Conclusion

Nε-Acetyl-L-lysine hydrochloride is a cornerstone compound for research into the enzymology of post-translational modifications. Its well-defined chemical structure, characterized physicochemical properties, and direct biological relevance make it an essential tool. For scientists in molecular biology, biochemistry, and drug discovery, a thorough understanding of this molecule's properties—from its solubility and stability to its role as an enzyme substrate—is paramount for designing robust experiments and generating reliable, high-impact data. This guide provides the foundational knowledge required to leverage this important chemical reagent to its full potential.

References

-

PubChem. (n.d.). Nepsilon-Acetyl-L-lysine Hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

-

precisionFDA. (n.d.). N6-Acetyl-L-lysine monohydrochloride. Retrieved from precisionFDA. [Link]

-

CP Lab Safety. (n.d.). Nepsilon-Acetyl-L-lysine, 1 gram. Retrieved from CP Lab Safety. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for N6-Acetyl-L-lysine (HMDB0000206). Retrieved from HMDB. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000353 Nepsilon-Acetyl-L-lysine. Retrieved from BMRB. [Link]

-

baseclick GmbH. (n.d.). L-lysine hydrochloride for Research. Retrieved from baseclick. [Link]

-

PubChem. (n.d.). epsilon-Acetyl-L-lysine. Retrieved from National Center for Biotechnology Information. [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2020). Safety and efficacy of l-lysine monohydrochloride and concentrated liquid l-lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL-B-67439 or NRRL B-67535 for all animal species. EFSA Journal, 18(10), e06267. [Link]

-

PubChem. (n.d.). N-Acetyl-L-Lysine. Retrieved from National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). Nepsilon-Acetyl-L-lysine. Retrieved from Wiley. [Link]

-

Chem-Impex International, Inc. (n.d.). Nα-Acetyl-L-lysine methyl ester hydrochloride. Retrieved from Chem-Impex. [Link]

-

SpectraBase. (n.d.). Nepsilon-Acetyl-L-lysine hydrochloride. Retrieved from Wiley. [Link]

-

MySkinRecipes. (n.d.). Nepsilon-Acetyl-L-lysine Hydrochloride. Retrieved from MySkinRecipes. [Link]

-

Clinical Trials Arena. (n.d.). Lysine Hydrochloride – Application in Therapy and Current Clinical Research. Retrieved from Clinical Trials Arena. [Link]

-

SLS Ireland. (n.d.). Nepsilon-Acetyl-L-lysine. Retrieved from Scientific Laboratory Supplies. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. hmdb.ca [hmdb.ca]

- 3. L-lysine hydrochloride for Research [baseclick.eu]

- 4. Thermo Scientific Chemicals N(epsilon)-Acetyl-L-lysine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Nε-Acetyl-L-lysine 692-04-6 [sigmaaldrich.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. GSRS [precision.fda.gov]

- 9. scbt.com [scbt.com]

- 10. Nepsilon-Acetyl-L-lysine Hydrochloride | C8H17ClN2O3 | CID 44629986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. J64139.06 [thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bmse000353 Nepsilon-Acetyl-L-lysine at BMRB [bmrb.io]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on Nε-Acetyl-L-lysine as a Substrate for Histone Deacetylases (HDACs)

Introduction

The reversible acetylation of lysine residues is a pivotal post-translational modification that governs a vast array of cellular processes, from gene expression to metabolic regulation.[1][2] This dynamic equilibrium is maintained by the opposing activities of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). While HATs transfer an acetyl group to the ε-amino group of lysine residues, HDACs catalyze the reverse reaction, removing the acetyl moiety.[3][4] This guide provides a comprehensive technical overview of Nε-acetyl-L-lysine as the fundamental substrate for classical, zinc-dependent HDACs, detailing the enzymatic mechanism and outlining robust methodologies for measuring this activity in a research and drug discovery context.

Historically, the study of HDACs focused on their role in chromatin remodeling, where the deacetylation of histone tails leads to a more condensed chromatin structure and transcriptional repression.[3][5][6] However, it is now well-established that HDACs target a multitude of non-histone proteins, including transcription factors, signaling molecules, and chaperones, thereby influencing their stability and function.[5][7][8] Consequently, the nomenclature is shifting from "histone deacetylases" to the more accurate "lysine deacetylases" (KDACs) to reflect this broader substrate scope.[6][9] Aberrant HDAC activity is implicated in numerous diseases, most notably cancer, making these enzymes significant therapeutic targets.[10][11]

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for the robust measurement of HDAC activity.

The Enzymology of Lysine Deacetylation

Classification and Function of Zinc-Dependent HDACs

The 18 known human HDACs are categorized into four classes based on their sequence homology to yeast counterparts.[3] This guide focuses on the "classical" HDACs, which are zinc-dependent metalloenzymes.[10]

-

Class I (HDACs 1, 2, 3, and 8): Primarily localized to the nucleus, these HDACs are key regulators of gene expression and are often components of large transcriptional corepressor complexes.[10][12][13]

-

Class II: This class is subdivided based on structure and function.

-

Class IIa (HDACs 4, 5, 7, and 9): These enzymes can shuttle between the nucleus and cytoplasm, allowing them to respond to various signaling pathways.[12]

-

Class IIb (HDACs 6 and 10): These are primarily cytoplasmic and have unique substrates, such as tubulin (for HDAC6), implicating them in processes like cell motility.[6]

-

-

Class IV (HDAC11): The sole member of this class, HDAC11 shares features with both Class I and II enzymes.[6][14]

Class III HDACs, known as sirtuins, are mechanistically distinct, requiring NAD+ as a cofactor, and will not be the focus of this guide.[6][15]

The Catalytic Mechanism: A Zinc-Promoted Hydrolysis

The core function of classical HDACs is the hydrolysis of the amide bond in Nε-acetyl-L-lysine to yield L-lysine and acetate. This reaction is facilitated by a conserved catalytic mechanism centered around a zinc ion (Zn²⁺) located deep within the enzyme's active site.[10][16][17]

The catalytic process can be summarized as follows:

-

Substrate Binding: The acetylated lysine side chain of the substrate protein enters a narrow channel in the HDAC enzyme, positioning the acetyl carbonyl group for interaction with the active site residues.

-

Zinc Coordination: The catalytic Zn²⁺ ion coordinates with the carbonyl oxygen of the acetyl group and a water molecule.[18] This coordination polarizes the carbonyl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

-

Water Activation: A nearby histidine residue acts as a general base, abstracting a proton from the zinc-bound water molecule. This generates a highly nucleophilic hydroxide ion.[16]

-

Nucleophilic Attack: The activated hydroxide ion attacks the polarized carbonyl carbon of the acetyl group, forming a transient tetrahedral intermediate.

-

Intermediate Collapse and Product Release: The tetrahedral intermediate collapses, breaking the amide bond. The resulting lysine amino group is protonated by a nearby acidic residue (e.g., a second histidine or an aspartate), and the deacetylated lysine and acetate are released.

This promoted-water mechanism is a hallmark of zinc-dependent HDACs and is a critical consideration in the design of both substrates for activity assays and inhibitors for therapeutic purposes.[16]

Diagram: Catalytic Mechanism of Zinc-Dependent HDACs

Caption: Step-by-step workflow for a fluorogenic HDAC activity and inhibition assay.

Conclusion and Future Directions

The study of Nε-acetyl-L-lysine as a substrate for histone deacetylases has evolved from a niche area of chromatin biology to a central field in drug discovery and cell signaling. The zinc-dependent catalytic mechanism is a well-understood and highly druggable process. The development of robust, high-throughput assays, primarily based on fluorogenic peptide substrates, has empowered researchers to dissect the roles of individual HDAC isoforms and to identify selective inhibitors with therapeutic potential. [33]As the list of non-histone substrates for HDACs continues to grow, so too will our understanding of their complex roles in health and disease. [8]Future work will likely focus on developing more sophisticated, cell-based assays that can measure HDAC activity on specific endogenous substrates in their native physiological context, further bridging the gap between biochemical activity and cellular function. [21][24]

References

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

-

Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. ScienceDirect. [Link]

-

Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

-

Classification of human histone deacetylases (HDACs) into three classes... ResearchGate. [Link]

-

HDAC Assay Kits. Biocompare. [Link]

-

Histone deacetylase. Wikipedia. [Link]

-

Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]

-

Unique functional roles for class I and class II histone deacetylases in central nervous system development and function. PMC. [Link]

-

The Zinc-dependent HDACs: Non-histone Substrates and Catalytic Deacylation Beyond Deacetylation. Bentham Science Publishers. [Link]

-

Zinc-Dependent Histone Deacetylases in Lung Endothelial Pathobiology. PMC. [Link]

-

HDAC1 Fluorogenic Assay Kit. BPS Bioscience. [Link]

-

HDAC11 Fluorogenic Assay Kit. BPS Bioscience. [Link]

-

HDAC class 2a activity Fluorogenic Assay. West Bioscience. [Link]

-

HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]

-

Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer). PMC - NIH. [Link]

-

Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. PMC. [Link]

-

Histone Deacetylase Activity Assay. Springer Nature Experiments. [Link]

-

Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

-

Histone deacetylase inhibitors trichostatin A and vorinostat inhibit TGFβ2-induced lens epithelial-to-mesenchymal cell transition. PubMed. [Link]

-

Trichostatin A and Vorinostat significantly suppressed the expression... ResearchGate. [Link]

-

Dynamics and catalytic mechanisms of zinc ion-dependent HDACs during... ResearchGate. [Link]

-

The HDAC family: classification, localization and substrates. ResearchGate. [Link]

-

Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Publications. [Link]

-

HDAC3 Kinetic Assay Kit. BPS Bioscience. [Link]

-

Substituting N ε- thioacetyl-lysine for N ε -acetyl-lysine in Peptide Substrates as a General Approach to Inhibiting Human NAD + -dependent Protein Deacetylases. MDPI. [Link]

-

Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of γ-H2AX foci. AACR Journals. [Link]

-

a multi-facet functional probe for enzymatic protein lysine Nepsilon-deacetylation. PubMed. [Link]

-

High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. PMC - NIH. [Link]

-

Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PMC. [Link]

-

Vorinostat inhibits HDAC activity by binding to the pocket of the... ResearchGate. [Link]

-

Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression. PMC. [Link]

-

Kinetic Characterization of Inhibitors of Histone Deacetylases (HDACs) and Sirtuins. ResearchGate. [Link]

-

Lysine Deacetylase Substrate Selectivity: Distinct Interaction Surfaces Drive Positive and Negative Selection for Residues Following Acetyllysine. NIH. [Link]

-

Class I histone deacetylases (HDAC1–3) are histone lysine delactylases. Knowledge UChicago. [Link]

-

Beyond Histones: New Substrate Proteins of Lysine Deacetylases in Arabidopsis Nuclei. Frontiers in Plant Science. [Link]

-

Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. PMC. [Link]

-

Proposed deacetylation mechanism of N-acetyl lysine residue of histone... ResearchGate. [Link]

-

Reversible lysine fatty acylation of an anchoring protein mediates adipocyte adrenergic signaling. PubMed Central. [Link]

-

Determination of protein lysine deacetylation. PubMed. [Link]

Sources

- 1. Frontiers | Beyond Histones: New Substrate Proteins of Lysine Deacetylases in Arabidopsis Nuclei [frontiersin.org]

- 2. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of protein lysine deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Lysine Deacetylase Substrate Selectivity: Distinct Interaction Surfaces Drive Positive and Negative Selection for Residues Following Acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]

- 12. Unique functional roles for class I and class II histone deacetylases in central nervous system development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. mdpi.com [mdpi.com]

- 16. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Zinc-Dependent Histone Deacetylases in Lung Endothelial Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of Nε-Acetyl-L-lysine in Orchestrating Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nε-Acetyl-L-lysine, a ubiquitous and dynamic post-translational modification (PTM), has emerged from its foundational role in histone biology to become a central regulator of nearly every facet of cellular signaling. This in-depth technical guide provides a comprehensive exploration of lysine acetylation, moving beyond canonical descriptions to elucidate the intricate mechanisms by which this simple acetyl moiety governs complex cellular processes. We will delve into the enzymatic machinery that writes, erases, and reads acetylation marks, explore its profound impact on both histone and non-histone proteins, and detail the cutting-edge methodologies employed to investigate the "acetylome." This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of lysine acetylation and leverage its therapeutic potential.

The Acetyl-Lysine Code: A Dynamic Language of Cellular Regulation

Lysine acetylation is the reversible addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein.[1][2] This seemingly subtle modification has profound consequences, as it neutralizes the positive charge of the lysine side chain, thereby altering protein conformation, protein-protein interactions, protein-DNA interactions, and subcellular localization.[1][3][4] The dynamic nature of lysine acetylation, governed by the opposing actions of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), allows for rapid and precise control over cellular signaling pathways.[2][5][6]

The "acetylome" refers to the complete set of acetylated proteins in a cell at a given time, and recent advances in proteomics have revealed its vast and intricate nature, encompassing thousands of acetylated proteins across all cellular compartments.[1][7] This underscores the pervasive influence of lysine acetylation in regulating a wide array of cellular functions, from gene expression and metabolism to cell cycle control and DNA damage repair.[1][8][9][10]

The Enzymatic Machinery: Writers, Erasers, and Readers

The state of lysine acetylation is tightly controlled by a triumvirate of protein families:

-

Lysine Acetyltransferases (KATs): The "Writers" These enzymes, historically known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues.[2][11][12] KATs are a diverse group of enzymes with distinct substrate specificities and regulatory mechanisms, playing key roles in activating gene transcription and modulating the function of non-histone proteins.[11][12][13]

-

Lysine Deacetylases (KDACs): The "Erasers" Also known as histone deacetylases (HDACs), these enzymes remove acetyl groups from lysine residues, thereby reversing the effects of KATs.[2][5][6] KDACs are critical for repressing gene expression and are implicated in a wide range of diseases, making them attractive targets for drug development.[5][6]

-

Bromodomain-Containing Proteins: The "Readers" These proteins specifically recognize and bind to acetylated lysine residues through a conserved structural motif called the bromodomain.[1][11][12] By recruiting other proteins to acetylated sites, bromodomain-containing proteins translate the acetylation mark into downstream biological effects, such as chromatin remodeling and the assembly of transcriptional machinery.[11][12]

Lysine acetylation as a key node in cellular signaling pathways.

Methodologies for Interrogating the Acetylome: A Practical Guide

Investigating the role of lysine acetylation in cellular signaling requires a multi-faceted approach, combining techniques for the identification of acetylated proteins and sites with methods for functional characterization.

Global and Site-Specific Acetylation Analysis

Mass Spectrometry-Based Proteomics: This is the cornerstone for the global analysis of protein acetylation. [14]The typical workflow involves the digestion of protein extracts, enrichment of acetylated peptides using anti-acetyl-lysine antibodies, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15]This approach allows for the identification of thousands of acetylation sites in a single experiment. [14]

| Parameter | Description |

|---|---|

| Mass Shift | Acetylation results in a characteristic mass shift of +42.0106 Da. [14] |

| Reporter Ions | Tandem mass spectra of acetylated peptides often show specific immonium ions at m/z 126.1 and 143.1. [14] |

| Enrichment | Immunoaffinity enrichment with anti-acetyl-lysine antibodies is crucial due to the low stoichiometry of acetylation. [15]|

Western Blotting: For the analysis of specific proteins, western blotting with antibodies that recognize either acetylated lysine in general or a specific acetylated site is a widely used technique. [16]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Acetylation

ChIP-seq is a powerful technique for genome-wide mapping of histone acetylation marks. [17][18][19]This method provides insights into the epigenetic landscape and its correlation with gene expression.

Experimental Workflow for ChIP-Seq:

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde. [17]2. Chromatin Shearing: The chromatin is fragmented into smaller pieces, typically by sonication. [19]3. Immunoprecipitation: An antibody specific to the histone acetylation mark of interest is used to pull down the associated chromatin fragments. [19]4. DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA is sequenced using next-generation sequencing platforms.

-

Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched for the histone acetylation mark.

A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Therapeutic Targeting of Lysine Acetylation Pathways

The central role of lysine acetylation in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, has made the enzymes that regulate this PTM highly attractive drug targets. [5][6][8]

-

KDAC Inhibitors: Several KDAC inhibitors have been developed and are in clinical use for the treatment of certain cancers. [11]These drugs induce hyperacetylation of histones and non-histone proteins, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

-

KAT Inhibitors: The development of specific and potent KAT inhibitors is an active area of research. [1]These molecules hold promise for the treatment of diseases driven by aberrant KAT activity.

-

Bromodomain Inhibitors: Small molecules that block the interaction of bromodomains with acetylated lysines are also being explored as therapeutic agents, particularly in oncology. [11][12] The continued exploration of the acetylome and its intricate regulatory networks will undoubtedly unveil new therapeutic opportunities and deepen our understanding of cellular signaling in health and disease.

References

- Contribution of Nε-lysine Acetylation towards Regulation of Bacterial Pathogenesis. (2021-08-24). mSystems - ASM Journals.

- The Role of Lysine Acetylation in Human Disease. (2020-04-15). News-Medical.Net.

- Lysine acetyltransferases and lysine deacetylases as targets for cardiovascular disease.

- Targeting lysine acetylation readers and writers.

- N6-Acetyl-L-Lysine and p-Cresol as Key Metabolites in the Pathogenesis of COVID-19 in Obese P

- Lysine Acetyltransferases and Their Role in AR Signaling and Prost

- Nε-lysine acetylation in the endoplasmic reticulum – a novel cellular mechanism that regulates proteostasis and autophagy. PubMed Central.

- The Role of Acetylation in Gene Regulation. (2025-12-30).

- Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. PMC.

- Histone acetylation and deacetyl

- a multi-facet functional probe for enzymatic protein lysine Nepsilon-deacetyl

- Mass Spectrometric Identification of Novel Lysine Acetyl

- Protein Acetylation Mechanisms and Research Methods.

- Targeting lysine acetylation readers and writers. (2024-11-21). PubMed - NIH.

- Lysine acetylation: codified crosstalk with other posttranslational modific

- Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modific

- Lysine acetyltransferases and lysine deacetylases as targets for cardiovascular disease. PubMed.

- In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetyl

- Concise Review: The Regulatory Mechanism of Lysine Acetylation in Mesenchymal Stem Cell Differentiation. (2020-01-28). PMC - PubMed Central.

- Acetylation Modifications of Histone and Non-histone Proteins.

- Histone ChIP-seq Data Standards and Processing Pipeline. ENCODE.

- The growing landscape of lysine acetylation links metabolism and cell signalling. (2025-08-07).

- Targeting lysine acetylation readers and writers.

- High-Resolution Mass Spectrometry to Identify and Quantify Acetyl

- A Comprehensive Guide to Protein Acetylation Research: From Modification Discovery to Functional Analysis. (2026-01-13). AntBio.

- Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI.

- ChIP-Seq Analysis: Histone Modific

- Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics.

- How to Detect Protein Acetyl

- The emerging role of lysine acetylation of non-nuclear proteins. PMC - NIH.

- K-acetylation and its enzymes: overview and new developments. PubMed.

- Dynamic regulation of lysine acetylation: the balance between acetyltransferase and deacetylase activities. (2017-10-01). American Journal of Physiology-Renal Physiology.

- Functional mechanisms of non-histone protein acetylation. A Regulation...

- Lysine acetylation: codified crosstalk with other posttranslational modific

- Bacterial protein acetylation: mechanisms, functions, and methods for study. PMC.

- Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria.

- genome-wide-profiling-of-histone-modific

- Functions and mechanisms of non-histone protein acetyl

- Nonhistone protein acetylation as cancer therapy targets. PMC - PubMed Central.

Sources

- 1. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K-acetylation and its enzymes: overview and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Acetylation in Gene Regulation - Oreate AI Blog [oreateai.com]

- 4. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 5. Lysine acetyltransferases and lysine deacetylases as targets for cardiovascular disease - ProQuest [proquest.com]

- 6. Lysine acetyltransferases and lysine deacetylases as targets for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Acetylation | Cell Signaling Technology [cellsignal.com]

- 8. news-medical.net [news-medical.net]

- 9. Protein Acetylation: Histone and Non-Histone Modifications - Creative Proteomics [creative-proteomics.com]

- 10. The emerging role of lysine acetylation of non-nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. Targeting lysine acetylation readers and writers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Lysine Acetyltransferases and Their Role in AR Signaling and Prostate Cancer [frontiersin.org]

- 14. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Detect Protein Acetylation_How to Detect Protein Acetylation_How to Identify Protein Acetylation | Baitai Paike Biotechnology [en.biotech-pack.com]

- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. cd-genomics.com [cd-genomics.com]

Methodological & Application

Protocol for the Application of Nε-Acetyl-L-lysine in Cell Culture Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of Nε-Acetyl-L-lysine in cell culture experiments. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at understanding the roles of lysine acetylation in various cellular processes.

Introduction: The Significance of Lysine Acetylation

Lysine acetylation is a dynamic and reversible post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular functions.[1][2][3][4] This process, governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), involves the addition of an acetyl group from acetyl-coenzyme A to the ε-amino group of a lysine residue.[1][5] This seemingly simple modification neutralizes the positive charge of the lysine side chain, leading to profound alterations in protein structure, function, and interaction.[1][6][7]

Historically, histone acetylation has been extensively studied for its role in epigenetics, where it influences chromatin structure and gene expression.[5][6][8] The acetylation of histone tails weakens their interaction with the negatively charged DNA backbone, leading to a more relaxed chromatin conformation (euchromatin) that is permissive for transcription.[6] Conversely, deacetylation promotes a condensed chromatin state (heterochromatin), generally associated with transcriptional repression.[6] Beyond histones, it is now widely recognized that thousands of non-histone proteins are also subject to lysine acetylation, implicating this PTM in the regulation of metabolism, cell signaling, DNA repair, and protein stability.[1][9]

Nε-Acetyl-L-lysine is the acetylated form of the essential amino acid L-lysine.[5][7] Its application in cell culture provides a direct means to investigate the consequences of increased lysine acetylation. While most commonly utilized in genetic code expansion techniques to incorporate acetylated lysine at specific protein sites,[2][3][10] exogenous application of Nε-Acetyl-L-lysine can also serve as a tool to study the broader, global effects of this crucial modification on cellular physiology and pathology.

Mechanism of Action: Influencing the Acetylome

The addition of exogenous Nε-Acetyl-L-lysine to cell culture media can influence the cellular "acetylome" through several potential mechanisms. While not a direct inhibitor or activator of HATs or HDACs in its own right, its presence can impact the equilibrium of lysine acetylation. It is hypothesized that by increasing the intracellular pool of acetylated lysine, the compound may serve as a feedback regulator or a competitive substrate in pathways involving lysine metabolism and modification.

The primary enzymatic players in this dynamic process are the HATs, which "write" the acetylation marks, and the HDACs, which "erase" them. Understanding this interplay is crucial for interpreting the results of experiments using Nε-Acetyl-L-lysine.

Diagram: The Dynamic Regulation of Lysine Acetylation

Caption: Reversible lysine acetylation by HATs and HDACs.

Practical Considerations for Cell Culture Applications

Material Properties and Storage

Nε-Acetyl-L-lysine is typically supplied as a white crystalline powder.[5] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 692-04-6 | [5][11] |

| Molecular Formula | C₈H₁₆N₂O₃ | [5][11] |

| Molecular Weight | 188.23 g/mol | |

| Appearance | White powder | [11] |

| Solubility | Soluble in water | [12] |

| Storage | Store at -20°C | [13] |

Preparation of Stock Solutions

For cell culture applications, it is recommended to prepare a sterile, concentrated stock solution of Nε-Acetyl-L-lysine.

Protocol for 100 mM Stock Solution:

-

Weighing: Accurately weigh 18.82 mg of Nε-Acetyl-L-lysine powder.

-

Dissolving: Dissolve the powder in 1 mL of sterile, cell culture-grade water. Gentle warming may be applied if necessary to facilitate dissolution.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[13]

Experimental Protocols

General Cell Treatment Protocol

This protocol provides a general framework for treating adherent or suspension cells with Nε-Acetyl-L-lysine. Optimization of cell density, concentration, and incubation time is crucial for each specific cell line and experimental objective.

Experimental Workflow:

Caption: General workflow for Nε-Acetyl-L-lysine cell treatment.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest. For adherent cells, allow them to attach and spread overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Nε-Acetyl-L-lysine stock solution. Prepare fresh dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Nε-Acetyl-L-lysine. Include a vehicle control (medium with the same volume of water used to dilute the stock solution).

-

Incubation: Incubate the cells for the desired period. Typical incubation times for such studies range from 24 to 72 hours, but should be optimized.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis. For adherent cells, this may involve washing with PBS followed by trypsinization or scraping. For suspension cells, pelleting by centrifugation is sufficient.

Determining Optimal Working Concentration

The optimal working concentration of Nε-Acetyl-L-lysine will vary depending on the cell type and the specific biological question. Based on its use in genetic code expansion studies, a starting concentration range of 2-10 mM is suggested.[2][3][4] However, for studying more general effects on the acetylome, a broader range should be tested.

Recommended Concentration Titration:

| Concentration Range | Rationale |

| Low Range (100 µM - 1 mM) | To observe subtle effects and minimize potential off-target or cytotoxic effects. |

| Mid Range (2 mM - 10 mM) | Based on concentrations used in published genetic code expansion studies.[2][3][4] |

| High Range (10 mM - 20 mM) | To assess dose-dependent effects and potential toxicity limits. |

It is imperative to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line.

Assessing the Effects of Nε-Acetyl-L-lysine Treatment

Cytotoxicity Assessment

Prior to functional assays, it is essential to determine the cytotoxic potential of Nε-Acetyl-L-lysine on the chosen cell line. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be employed.

Example Protocol Outline (MTT Assay):

-

Seed cells in a 96-well plate and treat with a range of Nε-Acetyl-L-lysine concentrations.

-

At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Protein Acetylation by Western Blot

A primary method to confirm the biological activity of Nε-Acetyl-L-lysine treatment is to assess the global acetylation status of cellular proteins.

Protocol Outline:

-

Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (such as Trichostatin A and Sodium Butyrate) to preserve the acetylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody that recognizes acetylated lysine residues (pan-acetyl-lysine antibody).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

Troubleshooting and Expert Recommendations

-

Variability in Response: Different cell lines may exhibit varying sensitivity to Nε-Acetyl-L-lysine. It is crucial to empirically determine the optimal conditions for each cell type.

-

Off-Target Effects: At high concentrations, Nε-Acetyl-L-lysine may have off-target effects. It is advisable to use the lowest effective concentration to minimize such possibilities.

-

Control Experiments: Always include appropriate controls in your experiments. A vehicle control is essential. For some studies, a non-acetylated L-lysine control may also be informative.

-

Confirmation of Acetylation: While a pan-acetyl-lysine antibody provides a global view, consider using antibodies specific to acetylated forms of particular proteins of interest to investigate specific pathways.

Conclusion

Nε-Acetyl-L-lysine is a valuable tool for investigating the multifaceted roles of lysine acetylation in cellular biology. By carefully designing and optimizing experimental protocols, researchers can gain significant insights into how this fundamental post-translational modification contributes to health and disease. This guide provides a solid foundation for the successful application of Nε-Acetyl-L-lysine in cell culture experiments.

References

-

Neumann, H., Hancock, S. M., Buning, R., Routh, A., Chapman, L., Somers, J., Owen-Hughes, T., van Noort, J., Rhodes, D., & Chin, J. W. (2009). A method for genetically installing site-specific acetylation in recombinant histones defines the effects of H3 K56 acetylation. Molecular Cell, 36(1), 153–163. [Link]

-

Choudhary, C., Weinert, B. T., Nishida, Y., Verdin, E., & Mann, M. (2014). The growing landscape of lysine acetylation. Nature Reviews Molecular Cell Biology, 15(8), 536–550. [Link]

-

Carabetta, V. J., & Cristea, I. M. (2017). Contribution of Nε-lysine Acetylation towards Regulation of Bacterial Pathogenesis. Journal of Bacteriology, 199(18), e00223-17. [Link]

-

EpiGenie. (n.d.). Histone Acetylation and Genome Function. Retrieved from [Link]

-

Zhan, M., Zhang, Y., Ma, X., Xu, J., Lu, Y., Zhang, J., Wu, S., Zhu, J., & Xiang, R. (2023). In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. bioRxiv. [Link]

-

Drazic, A., Myklebust, L. M., Ree, R., & Arnesen, T. (2016). The world of protein acetylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(10), 1372–1401. [Link]

-

Simon, M. D., & Liu, W. R. (2010). Genetically Encoding N-epsilon-Methyl-L-lysine in Recombinant Histones. Methods in Enzymology, 470, 511-529. [Link]

-

Wikipedia. (2023, December 2). Acetyllysine. Retrieved from [Link]

-

Zhan, M., Zhang, Y., Ma, X., Xu, J., Lu, Y., Zhang, J., Wu, S., Zhu, J., & Xiang, R. (2023). In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. bioRxiv. [Link]

-

Wikipedia. (2023, November 28). Histone acetylation and deacetylation. Retrieved from [Link]

-

Human Metabolome Database. (2023, May 30). N6-Acetyl-L-lysine (HMDB0000206). Retrieved from [Link]

-

Zhan, M., Zhang, Y., Ma, X., Xu, J., Lu, Y., Zhang, J., Wu, S., Zhu, J., & Xiang, R. (2023). In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. bioRxiv. [Link]

-

Puglielli, L. (2008). Nε-lysine acetylation in the endoplasmic reticulum – a novel cellular mechanism that regulates proteostasis and autophagy. Journal of Cell Science, 121(24), 4065–4073. [Link]

-

O'Toole, N., & Kuberan, B. (2024). Influence of Nε-Lysine Acetylation on the Formation of Protein Aggregates and Antibiotic Persistence in E. coli. Molecules, 29(2), 383. [Link]

-

Joghee, S., Sendamarai, R. R., & Jeyaraman, J. (2020). Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. Protein & Peptide Letters, 27(6), 552-560. [Link]

-

PubChem. (n.d.). epsilon-Acetyl-L-lysine. Retrieved from [Link]

-

Zheng, Y. G., & Xu, G. W. (2008). Substituting N(epsilon)-thioacetyl-lysine for N(epsilon)-acetyl-lysine in peptide substrates as a general approach to inhibiting human NAD(+)-dependent protein deacetylases. International Journal of Molecular Sciences, 9(1), 1–11. [Link]

Sources

- 1. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation | bioRxiv [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Acetyllysine - Wikipedia [en.wikipedia.org]

- 6. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 7. hmdb.ca [hmdb.ca]